2-(Benzofuran-2-yl)acetaldehyde
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Overview
Description
2-(Benzofuran-2-yl)acetaldehyde is an organic compound that features a benzofuran ring attached to an acetaldehyde group. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxyacetophenone derivatives under basic conditions, followed by formylation to introduce the aldehyde group . Another approach involves the use of palladium-catalyzed coupling reactions to construct the benzofuran ring, followed by oxidation to form the aldehyde .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis and continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: 2-(Benzofuran-2-yl)acetic acid.
Reduction: 2-(Benzofuran-2-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
2-(Benzofuran-2-yl)acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzofuran-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function . The compound’s biological activities are often attributed to its ability to induce oxidative stress, inhibit enzyme activity, and modulate signaling pathways .
Comparison with Similar Compounds
2-Acetylbenzofuran: Similar structure but with a ketone group instead of an aldehyde.
2-(Benzofuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 2-(Benzofuran-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. The aldehyde group allows for specific interactions with biomolecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2 |
InChI Key |
LWEUYUIUEPVOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC=O |
Origin of Product |
United States |
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